(2,6-Dichloropyridin-4-yl)methyl methanesulfonate
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Overview
Description
(2,6-Dichloropyridin-4-yl)methyl methanesulfonate is a chemical compound that features a pyridine ring substituted with two chlorine atoms at the 2 and 6 positions and a methanesulfonate group at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dichloropyridin-4-yl)methyl methanesulfonate typically involves the reaction of 2,6-dichloropyridine-4-methanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
2,6-Dichloropyridine-4-methanol+Methanesulfonyl chloride→(2,6-Dichloropyridin-4-yl)methyl methanesulfonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
(2,6-Dichloropyridin-4-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and reduction: The pyridine ring can participate in redox reactions, although these are less common for this specific compound.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include primary and secondary amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and reduction: Reagents such as hydrogen peroxide or sodium borohydride may be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the nucleophile used. For example, reaction with an amine would yield an N-substituted pyridine derivative.
Scientific Research Applications
(2,6-Dichloropyridin-4-yl)methyl methanesulfonate has several applications in scientific research:
Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.
Medicinal chemistry: The compound is used in the development of potential therapeutic agents, including inhibitors of specific enzymes or receptors.
Biological studies: It can be used to modify biomolecules, such as proteins or nucleic acids, to study their function and interactions.
Mechanism of Action
The mechanism of action of (2,6-Dichloropyridin-4-yl)methyl methanesulfonate involves its ability to act as an electrophile, facilitating nucleophilic substitution reactions. The methanesulfonate group is a good leaving group, making the compound reactive towards nucleophiles. This reactivity is exploited in various synthetic and biological applications.
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropyridine: Lacks the methanesulfonate group, making it less reactive in nucleophilic substitution reactions.
2,6-Dichloropyridine-4-methanol: Precursor to (2,6-Dichloropyridin-4-yl)methyl methanesulfonate, with a hydroxyl group instead of a methanesulfonate group.
4-((2,6-Dichloropyridin-4-yl)methyl)morpholine: Contains a morpholine group, offering different reactivity and applications.
Uniqueness
This compound is unique due to its combination of a pyridine ring with a methanesulfonate group, providing a balance of reactivity and stability that is valuable in synthetic chemistry and medicinal research.
Properties
Molecular Formula |
C7H7Cl2NO3S |
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Molecular Weight |
256.11 g/mol |
IUPAC Name |
(2,6-dichloropyridin-4-yl)methyl methanesulfonate |
InChI |
InChI=1S/C7H7Cl2NO3S/c1-14(11,12)13-4-5-2-6(8)10-7(9)3-5/h2-3H,4H2,1H3 |
InChI Key |
ZUJJFICKMYEINT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCC1=CC(=NC(=C1)Cl)Cl |
Origin of Product |
United States |
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